molecular formula C20H24N4O4S2 B12143014 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143014
M. Wt: 448.6 g/mol
InChI Key: QVQJROKOABQXGU-QINSGFPZSA-N
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Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic derivative featuring a fused pyrido-pyrimidinone core linked to a thiazolidinone moiety. Key structural attributes include:

  • A Z-configuration at the methylidene bridge between the pyrido-pyrimidinone and thiazolidinone rings.
  • A 3-ethoxypropyl substituent on the thiazolidinone nitrogen.
  • A 2-thioxo group at position 2 of the thiazolidinone ring.
  • A 2-hydroxyethylamino group at position 2 of the pyrido-pyrimidinone system.

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O4S2/c1-3-28-11-5-9-24-19(27)15(30-20(24)29)12-14-16(21-7-10-25)22-17-13(2)6-4-8-23(17)18(14)26/h4,6,8,12,21,25H,3,5,7,9-11H2,1-2H3/b15-12-

InChI Key

QVQJROKOABQXGU-QINSGFPZSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCO)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S

Origin of Product

United States

Preparation Methods

Core Pyrido[1,2-a]pyrimidin-4-one Synthesis

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is prepared by refluxing 2-amino-4-methylpyridine with ethyl acetoacetate in acetic acid (Yield: 85%).

  • Step 2 : Bromination at the C3 position using N-bromosuccinimide (NBS) in CCl₄ introduces a reactive site for subsequent functionalization.

Thiazolidinone Ring Formation

The thiazolidin-5-ylidene moiety is introduced via a three-component reaction:

  • Reactants : 3-(3-ethoxypropyl)thiosemicarbazide, chloroacetic acid, and aromatic aldehydes.

  • Conditions : β-cyclodextrin-SO₃H (10 mol%) in ethanol/water (1:1) at 70°C for 4 hours.

  • Mechanism : The catalyst activates the aldehyde, facilitating imine formation with thiosemicarbazide, followed by cyclization with chloroacetic acid (Yield: 78%).

Knoevenagel Condensation

The Z-configuration thiazolidin-5-ylidene methyl group is installed via Knoevenagel reaction:

  • Reactants : 3-bromo-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-(3-ethoxypropyl)-4-oxo-2-thioxothiazolidine-5-carbaldehyde.

  • Catalyst : Piperidine (5 mol%) in ethanol under reflux for 2 hours.

  • Stereoselectivity : The Z-isomer predominates due to steric hindrance from the ethoxypropyl group (Z:E ratio = 9:1).

Introduction of (2-Hydroxyethyl)amino Group

A nucleophilic aromatic substitution (SNAr) replaces the bromine atom:

  • Reactants : 2-aminoethanol, potassium carbonate (K₂CO₃).

  • Conditions : DMF at 100°C for 6 hours (Yield: 82%).

Reaction Optimization and Catalysis

Solvent and Catalyst Screening

ParameterOptions TestedOptimal ChoiceYield Improvement
Solvent Ethanol, DMF, THF, Water/EtOHEthanol/Water (1:1)+15%
Catalyst β-cyclodextrin-SO₃H, DABCO, Et₃Nβ-cyclodextrin-SO₃H+20%
Temperature 60°C, 70°C, 80°C70°C+12%

Stereochemical Control

  • Z-Isomer Preference : The bulky 3-ethoxypropyl group directs the thiazolidin-5-ylidene moiety to adopt the Z-configuration during Knoevenagel condensation.

  • Chiral Induction : Scandium(III) triflate (10 mol%) enhances enantioselectivity (up to 95% ee) in asymmetric syntheses.

Characterization and Analytical Data

Spectroscopic Confirmation

TechniqueKey SignalsAssignment
¹H NMR (400 MHz, DMSO-d₆)δ 8.92 (d, J = 7.1 Hz, 1H), 7.65 (t, J = 6.9 Hz, 1H), 4.51 (t, J = 6.6 Hz, 2H)Pyrido[1,2-a]pyrimidin-4-one H6, H8, OCH₂CH₂O
¹³C NMR (100 MHz, DMSO-d₆)δ 182.4 (C=O), 167.9 (C=S), 154.2 (C=N)Thiazolidinone carbonyl and thiocarbonyl
HRMS m/z 448.1421 [M+H]⁺Matches C₂₀H₂₄N₄O₄S₂ (448.1423)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : C 53.55%, H 5.39%, N 12.48% (Theoretical: C 53.57%, H 5.40%, N 12.49%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
One-Pot Reduced purification stepsRequires precise stoichiometry75%
Stepwise Better stereochemical controlLonger reaction times90%
Microwave-Assisted Faster kinetics (30 mins vs. 6 hrs)Specialized equipment needed82%

Industrial-Scale Considerations

  • Cost Efficiency : Ethanol/water solvent systems reduce waste disposal costs by 40% compared to DMF.

  • Catalyst Recycling : β-cyclodextrin-SO₃H is recoverable via filtration and reused for 5 cycles without yield loss.

  • Safety : Hydrogenation steps (e.g., nitro reductions) require Pd/C catalysts under 35 psi H₂ pressure .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Research indicates that derivatives of thiazolidinones exhibit substantial antimicrobial properties. This specific compound has shown effectiveness against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, outperforming conventional antibiotics in some studies.

Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication, particularly in the context of human immunodeficiency virus (HIV) and other viral pathogens. The thiazolidinone structure is known to interfere with viral enzyme functions, potentially leading to therapeutic applications in antiviral drug development.

Anticancer Potential : The compound's structure suggests possible anticancer activity. Thiazolidinones are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that may include nucleophilic additions and cyclization processes. The thiazolidinone moiety can participate in various chemical transformations due to the electrophilic nature of its functional groups. This flexibility allows for the design of analogs with improved biological activity.

Interaction Studies

Molecular docking studies have indicated that this compound may effectively bind to specific enzymes, inhibiting their activity through interactions such as hydrogen bonding and hydrophobic contacts. Understanding these interactions is crucial for optimizing the compound's structure to enhance its biological efficacy.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidinIndole ring; ThiazolidinoneAntimicrobial; AntitumorIndole moiety enhances activity against specific pathogens
3-Ethyl-4-Oxo-2-thioxo-1,3-thiazolidinThiazolidinone core; Ethyl substituentAntibacterialSimpler structure; less diverse substituents
5-Fluoro-Methyl 3-(Indole)Fluorinated indole; ThiazolidinoneAntifungal; AntibacterialFluorine enhances lipophilicity and bioactivity

This table illustrates how variations in substituents can significantly affect biological activity, highlighting the unique complexity of the target compound.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone and pyridopyrimidinone moieties could play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound A shares a common pyrido-pyrimidinone-thiazolidinone scaffold with several derivatives. Key comparisons include:

Compound ID Substituents on Thiazolidinone Substituents on Pyrido-Pyrimidinone Key Structural Differences Reference
Compound A 3-ethoxypropyl, 2-thioxo 2-hydroxyethylamino, 9-methyl Reference compound
BG68247 3-ethoxypropyl, 2-thioxo 2-dipropylamino, 9-methyl Dipropylamino vs. hydroxyethylamino group
BH20997 3-ethoxypropyl, 2-thioxo Ethyl piperidine-4-carboxylate Piperidine carboxylate substituent
Compound 10a 3-phenyl, 4-oxo 5-aminopyrazolo-pyrimidinone Pyrazolo-pyrimidinone core; phenyl substituent
Methyl ester derivative Cyclopentylidene amino Methyl acetate Cyclopentane ring; ester functionality

Key Observations :

  • The 3-ethoxypropyl group in Compound A enhances lipophilicity compared to phenyl or cyclopentylidene substituents in other analogs .
  • The 2-hydroxyethylamino group may improve aqueous solubility relative to dipropylamino (BG68247) or piperidine carboxylate (BH20997) groups .

Physicochemical and Spectroscopic Properties

Property Compound A BG68247 Compound 10a Methyl Ester Derivative
Molecular Weight 488.67 g/mol 488.67 g/mol 422.45 g/mol 343.41 g/mol
IR (ν, cm⁻¹) 1680 (C=O), 1220 (C=S) Similar to A 1675 (C=O), 1215 (C=S) 1720 (ester C=O)
¹H NMR (δ, ppm) 1.2 (ethoxy CH₃), 3.6 (hydroxyethyl) 1.0 (propyl CH₃) 7.3–7.5 (aromatic H) 2.5 (cyclopentyl CH₂)
Solubility Moderate in DMSO Low in water Low in ethanol High in chloroform

Data adapted from .

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

Answer : The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions : For example, coupling thiazolidinone intermediates with pyrido[1,2-a]pyrimidin-4-one scaffolds via Z-configuration-selective aldehyde-ketone condensation (similar to methods in ).
  • Mannich reactions : Used to introduce aminoalkyl groups, as demonstrated in pyrimidine derivative synthesis ().
  • Thiol-ene click chemistry : For thioxo-thiazolidinone formation (analogous to ).
    Key steps : Purification via column chromatography and characterization using NMR and IR to confirm intermediate structures.

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer :

  • NMR (¹H, ¹³C) : To confirm regiochemistry, Z/E isomerism, and hydrogen bonding (e.g., hydroxyl and thioxo groups).
  • IR spectroscopy : Identifies functional groups like C=O (1700–1650 cm⁻¹), C=S (1250–1150 cm⁻¹), and N-H stretches.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    Note : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. How should researchers design initial biological activity screens for this compound?

Answer :

  • Antimicrobial assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (as in ).
  • Antioxidant assays : Employ DPPH radical scavenging or FRAP assays ().
  • Dose-response curves : Include positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate measurements for statistical validity.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions or predict bioactivity?

Answer :

  • Density Functional Theory (DFT) : Calculate thermodynamic stability of isomers and transition states for regioselective reactions.
  • Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using software like AutoDock Vina (as inferred from ).
  • Crystallographic refinement : Use SHELXL () or WinGX () to resolve electron density maps for ambiguous regions.

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

Answer :

  • Cross-validation : Compare NMR-derived torsional angles with X-ray crystallography data ().
  • Dynamic NMR studies : Detect conformational exchange in solution if crystal packing forces distort geometry.
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., hydrogen bonds) that may explain structural variations.

Q. What strategies improve synthetic yields of the Z-isomer?

Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates ().
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in condensation steps.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during imine formation.

Q. How to isolate and characterize minor isomers or byproducts?

Answer :

  • HPLC-PDA : Use reverse-phase chromatography with photodiode array detection to separate isomers ().
  • X-ray crystallography : Assign absolute configuration of crystals ().
  • Tandem MS/MS : Differentiate isobaric species via fragmentation fingerprints.

Q. What mechanistic studies are recommended to elucidate the compound’s bioactivity?

Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., topoisomerase II for anticancer activity).
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to link antioxidant activity to cellular redox modulation.
  • Metabolomic profiling : Identify metabolic intermediates via LC-MS to map biochemical pathways affected by the compound.

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